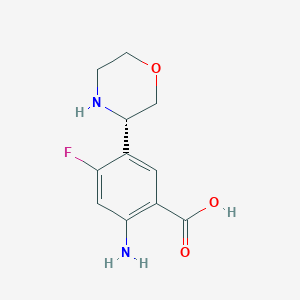
Hexamethylenebis(dimethylhexadecylammonium), dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexamethylenebis(dimethylhexadecylammonium), dichloride is a quaternary ammonium compound known for its surfactant and antimicrobial properties. It is commonly used in various industrial and medical applications due to its effectiveness in reducing surface tension and its ability to disrupt microbial cell membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexamethylenebis(dimethylhexadecylammonium), dichloride can be synthesized through the reaction of hexadecylamine with benzyl chloride, followed by methylation with methyl chloride. The reaction typically occurs at elevated temperatures around 100°C for several hours .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization and filtration processes to obtain a high-purity compound .
Chemical Reactions Analysis
Types of Reactions
Hexamethylenebis(dimethylhexadecylammonium), dichloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or halides.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted ammonium compounds, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced derivatives .
Scientific Research Applications
Hexamethylenebis(dimethylhexadecylammonium), dichloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell culture studies to investigate its effects on cell membranes.
Medicine: Utilized as an antiseptic and disinfectant in medical settings.
Industry: Applied in textile dyeing, leather processing, and as a preservative in various products
Mechanism of Action
The compound exerts its effects primarily through its surfactant properties, which allow it to disrupt microbial cell membranes. This disruption leads to cell lysis and death. The quaternary ammonium group interacts with the lipid bilayer of cell membranes, causing increased permeability and eventual cell rupture .
Comparison with Similar Compounds
Similar Compounds
- Benzyldimethylhexadecylammonium chloride
- Cetalkonium chloride
- Hexadecyltrimethylammonium bromide
Uniqueness
Hexamethylenebis(dimethylhexadecylammonium), dichloride is unique due to its dual long-chain alkyl groups, which enhance its surfactant and antimicrobial properties compared to similar compounds. This structural feature allows it to be more effective in applications requiring strong surface activity and microbial inhibition .
Properties
CAS No. |
30100-41-5 |
|---|---|
Molecular Formula |
C42H90Cl2N2 |
Molecular Weight |
694.1 g/mol |
IUPAC Name |
hexadecyl-[6-[hexadecyl(dimethyl)azaniumyl]hexyl]-dimethylazanium;dichloride |
InChI |
InChI=1S/C42H90N2.2ClH/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-35-39-43(3,4)41-37-33-34-38-42-44(5,6)40-36-32-30-28-26-24-22-20-18-16-14-12-10-8-2;;/h7-42H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
ZHVSVGZRWKSGDU-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)CCCCCC[N+](C)(C)CCCCCCCCCCCCCCCC.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


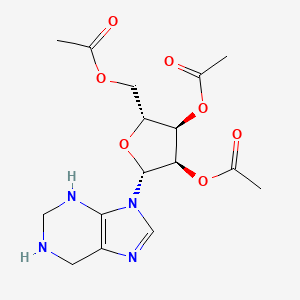

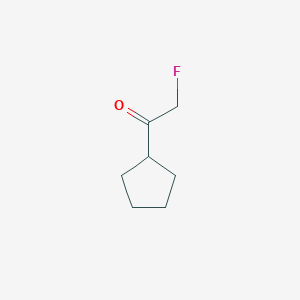
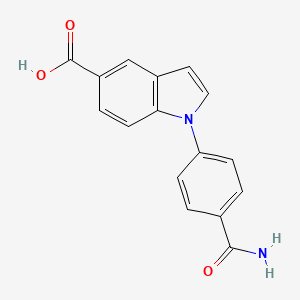
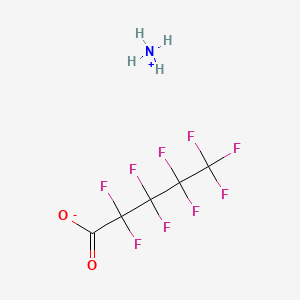
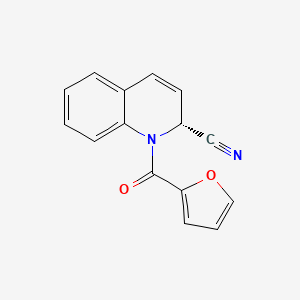

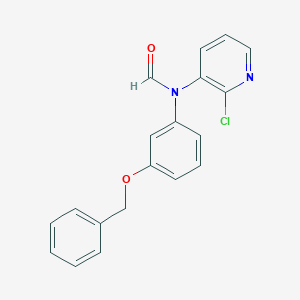
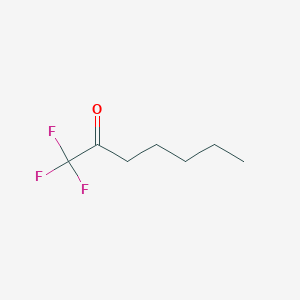

![Ethyl 6-methoxyimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B12847266.png)
![1-[4'-(Methylsulfonyl)[1,1'-biphenyl]-2-yl] ethanone](/img/structure/B12847269.png)
![tert-Butyl (4-aminobicyclo[1.1.1]pentan-2-yl)carbamate](/img/structure/B12847270.png)
